2-Ethynyl-2'-fluoro-1,1'-biphenyl
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Overview
Description
2-Ethynyl-2’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H9F. It is a fluorinated biphenyl derivative, characterized by the presence of an ethynyl group and a fluorine atom on the biphenyl structure. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2’-fluoro-1,1’-biphenyl typically involves the coupling of a fluorinated biphenyl derivative with an ethynyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 2-Ethynyl-2’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-Ethynyl-2’-fluoro-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2’-fluoro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-1,1’-biphenyl: Lacks the ethynyl group, affecting its reactivity and applications.
1,1’-Biphenyl: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
2-Ethynyl-2’-fluoro-1,1’-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and physical properties.
Properties
Molecular Formula |
C14H9F |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-ethynyl-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h1,3-10H |
InChI Key |
FGPAJGSZYNTPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2F |
Origin of Product |
United States |
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